Indol-Naphthyridin-Alkaloide

Indolinonaphthyridine alkaloids are a class of bioactive natural products characterized by the structural feature of an indoline ring fused to a naphthylidine or naphthyridine ring. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiparasitic, and cytotoxic effects due to their unique chemical structure.

The indolinonaphthyridine alkaloids are primarily isolated from various species of plants, particularly within the Apocynaceae family, though they can also be found in other plant families. Their structural diversity allows for a variety of biological interactions and potential therapeutic applications.

For instance, some members of this class have been shown to possess significant anti-inflammatory properties by modulating inflammatory cytokines and enzymes. Additionally, certain indolinonaphthyridine alkaloids display antiparasitic activity against various protozoan parasites, making them promising candidates for the development of new drugs targeting parasitic diseases.

In summary, these alkaloids represent an intriguing class of natural products with diverse structural features and biological activities, offering potential applications in pharmaceutical research and drug discovery.

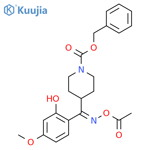

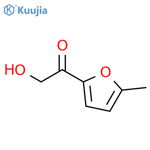

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

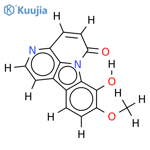

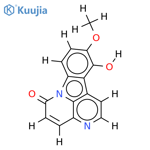

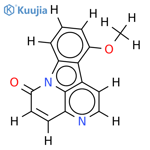

|

8-Hydroxy-9-methoxycanthin-6-one | 143257-71-0 | C15H10N2O3 |

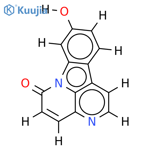

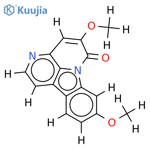

|

9-Hydroxycanthin-6-one | 138544-91-9 | C14H8N2O2 |

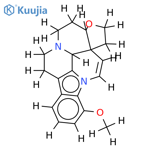

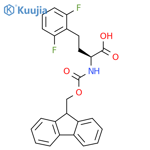

|

Decarboomethoxyapocuanzine | 53492-10-7 | C20H22N2O2 |

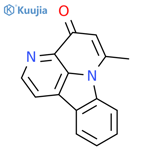

|

6-methyl-indolo[3,2,1-de][1,5]naphthyridin-4-one | 3464-65-1 | C15H10N2O |

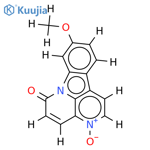

|

11-hydroxy-10-methoxycanthin-6-one | 155861-53-3 | C15H10N2O3 |

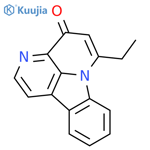

|

6-ethyl-indolo[3,2,1-de][1,5]naphthyridin-4-one | 3464-64-0 | C16H12N2O |

|

9-Methoxycanthin-6-one 3-N-oxide | 137739-74-3 | C15H10N2O3 |

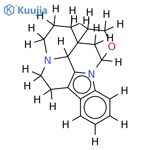

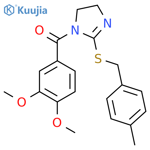

|

Larutensine | 138615-19-7 | C19H22N2O |

|

11-methoxycanthin-6-one | 75969-82-3 | C15H10N2O2 |

|

5,9-Dimethoxycanthin-6-one | 155861-54-4 | C16H12N2O3 |

Verwandte Literatur

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

Empfohlene Lieferanten

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

1-tert-Butyl-2-nitrobenzene Cas No: 1886-57-3

1-tert-Butyl-2-nitrobenzene Cas No: 1886-57-3